molecular formula C11H14N2O2 B12074988 3-Amino-2-cyclobutoxybenzamide

3-Amino-2-cyclobutoxybenzamide

Cat. No.: B12074988
M. Wt: 206.24 g/mol
InChI Key: VIGYVWYFIWQJTJ-UHFFFAOYSA-N
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Description

3-Amino-2-cyclobutoxybenzamide is an organic compound with a unique structure that combines an amino group, a cyclobutoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclobutoxybenzamide typically involves the following steps:

    Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, or amines.

Major Products:

    Oxidation Products: Quinones, oxidized benzamides.

    Reduction Products: Amines, reduced benzamides.

    Substitution Products: Substituted benzamides with different functional groups.

Scientific Research Applications

3-Amino-2-cyclobutoxybenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the cyclobutoxy and benzamide moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-2-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclobutoxy group.

    3-Amino-2-ethoxybenzamide: Contains an ethoxy group instead of a cyclobutoxy group.

    3-Amino-2-propoxybenzamide: Features a propoxy group in place of the cyclobutoxy group.

Uniqueness: 3-Amino-2-cyclobutoxybenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-2-cyclobutyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-9-6-2-5-8(11(13)14)10(9)15-7-3-1-4-7/h2,5-7H,1,3-4,12H2,(H2,13,14)

InChI Key

VIGYVWYFIWQJTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC=C2N)C(=O)N

Origin of Product

United States

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